molecular formula C13H22O2 B15176359 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- CAS No. 188357-49-5

1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)-

Cat. No.: B15176359
CAS No.: 188357-49-5
M. Wt: 210.31 g/mol
InChI Key: JXVMHAJPZUNOHO-UHFFFAOYSA-N
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Description

1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- is a heterocyclic organic compound with a unique structure that includes a seven-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- can be achieved through several methods. One common approach involves the catalytic three-component tandem [4 + 3]-cycloaddition reaction. This method utilizes a combination of Rh(II) salt and chiral N,N’-dioxide–Sm(III) complex to promote the formation of the desired compound with high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- is unique due to its specific substituents and the resulting chemical properties. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.

Properties

CAS No.

188357-49-5

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(2,5-dimethylhex-4-en-2-yl)-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C13H22O2/c1-11(2)7-8-13(3,4)12-14-9-5-6-10-15-12/h5-7,12H,8-10H2,1-4H3

InChI Key

JXVMHAJPZUNOHO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C)C1OCC=CCO1)C

Origin of Product

United States

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